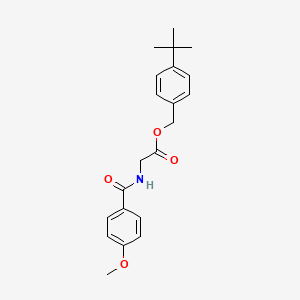

4-tert-butylbenzyl N-(4-methoxybenzoyl)glycinate

説明

Synthesis Analysis

The synthesis of compounds related to 4-tert-butylbenzyl N-(4-methoxybenzoyl)glycinate involves multiple steps, including solvent-free condensation and reduction reactions. For example, an efficient one-pot two-step synthesis of a related compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, showcases the operational ease and short reaction time of these methods, highlighting the synthetic accessibility of such compounds (Becerra, Rojas, & Castillo, 2021).

Molecular Structure Analysis

The molecular structure of compounds structurally similar to 4-tert-butylbenzyl N-(4-methoxybenzoyl)glycinate often features hydrogen bonding, which plays a crucial role in their solid-state packing. For instance, hydrogen-bonded chains and aggregates are observed in related molecules, indicating the significance of molecular interactions in determining their structural conformation (Abonía et al., 2007).

Chemical Reactions and Properties

The chemical behavior of 4-tert-butylbenzyl N-(4-methoxybenzoyl)glycinate-related compounds includes reactions such as oxidative debenzylation, which underscores the reactivity of the benzyl ester moiety under certain conditions. This reaction pathway, demonstrated by the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters, reveals insights into the compound's chemical reactivity and potential transformations (Yoo, Kim, & Kyu, 1990).

Physical Properties Analysis

The purification and characterization of closely related compounds, such as 4-tert-butyl-4-methoxy-dibenzoylmethane, involve techniques like GCMS and FTIR, indicating the approaches to ascertain the purity and identify the physical characteristics of such molecules. These methods are critical in evaluating the quality and stability of the compound for further studies (Xia, 2009).

Chemical Properties Analysis

The development of new protecting groups for carboxamide, such as the 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl group, demonstrates the chemical versatility and modifiability of compounds within this class. These protecting groups facilitate selective reactions under mild conditions, showcasing the compound's chemical utility and adaptability (Muranaka, Ichikawa, & Matsuda, 2011).

科学的研究の応用

Molecular Structure and Hydrogen Bonding

A study on hydrogen-bonded chains and tetramolecular hydrogen-bonded aggregates reveals insights into the molecular structure and interactions involving similar compounds. Molecules like 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole show simple C9 chains formed by a single C-H...N hydrogen bond, demonstrating the significance of hydrogen bonding in molecular assembly and crystal structure formation (Abonía et al., 2007).

Protective Group in Organic Synthesis

4-Methoxy-α-methylbenzyl alcohol, related to the compound , has been introduced as a new protecting group for carboxylic acids. This highlights the utility of methoxybenzyl-protected esters in organic synthesis, particularly in conditions compatible with functional groups sensitive to reductive debenzylation reactions (Yoo et al., 1990).

Schiff Base Compounds and Biological Activity

Research into Schiff base compounds involving N'-substituted benzohydrazide derivatives has unveiled their potential bioactive properties. These compounds exhibit significant antibacterial, antifungal, and antioxidant activities, as well as interactions with DNA, indicating their relevance in pharmaceutical and biomedical applications (Sirajuddin et al., 2013).

Fluorescent and Thermoresponsive Polymers

A study on fluorescent, thermoresponsive polymers incorporating 9-(4-vinylbenzyl)-9H-carbazole, a structurally related compound, shows the design of materials with multiple lower critical solution temperatures (LCSTs). This research contributes to the development of advanced materials with potential applications in drug delivery, sensors, and temperature-responsive surfaces (Lessard et al., 2012).

Metabolism and Human Excretion Studies

Investigations into the metabolism and excretion kinetics of lysmeral, a fragrance compound structurally akin to 4-tert-butylbenzyl N-(4-methoxybenzoyl)glycinate, provide valuable data for toxicokinetic studies and biomonitoring. Such research is crucial for understanding the biological fate of synthetic compounds in humans (Scherer et al., 2017).

特性

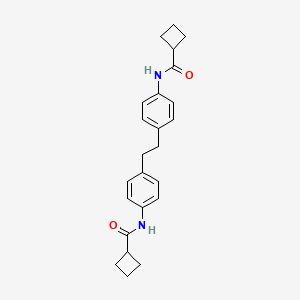

IUPAC Name |

(4-tert-butylphenyl)methyl 2-[(4-methoxybenzoyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-21(2,3)17-9-5-15(6-10-17)14-26-19(23)13-22-20(24)16-7-11-18(25-4)12-8-16/h5-12H,13-14H2,1-4H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZPJGFNZVFSOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)COC(=O)CNC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[5-(3-chlorophenyl)-3-isoxazolyl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4621554.png)

![2-[3-amino-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4621559.png)

![N-{1-[(butylamino)carbonyl]-2-phenylvinyl}-4-methoxybenzamide](/img/structure/B4621570.png)

![1-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B4621589.png)

![N-(2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)benzenesulfonamide](/img/structure/B4621592.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}pentanamide](/img/structure/B4621610.png)

![2-(3-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4621642.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)-4-piperidinecarboxamide](/img/structure/B4621651.png)

![methyl 1-(3-methoxyphenyl)-7-methyl-3-(2-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4621658.png)

![1-[3-(2,5-dimethylphenoxy)propyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4621669.png)